4-Amino-1-(difluoromethyl)pyridin-2(1H)-one

Description

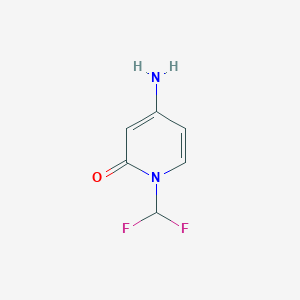

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-(difluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)10-2-1-4(9)3-5(10)11/h1-3,6H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLROLQMSAHRFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708079-34-8 | |

| Record name | 4-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(difluoromethyl)pyridin-2(1H)-one typically involves the introduction of the difluoromethyl group and the amino group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Pharmaceutical Applications

The difluoromethyl group is recognized for enhancing the biological activity of compounds. It serves as a bioisostere for alcohols, thiols, and amines, which are common pharmacophores in drug design. The incorporation of this moiety can improve lipophilicity and target affinity, making it valuable in the development of new pharmaceuticals .

Drug Design and Discovery

Research indicates that compounds featuring difluoromethyl groups exhibit improved interactions with biological targets. For instance, studies have shown that 4-amino derivatives can act as potent inhibitors for various enzymes and receptors. The presence of the amino group enhances hydrogen bonding capabilities, which is crucial for binding affinity .

Case Study: Antiviral Activity

A notable application of 4-amino-1-(difluoromethyl)pyridin-2(1H)-one is its role in synthesizing antiviral agents. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against viral proteins associated with Ebola and Marburg viruses. The synthesis involved a straightforward pathway yielding high purity and yield .

Synthesis of Biologically Active Compounds

The compound serves as a key intermediate in synthesizing various biologically active molecules. Its ability to undergo diverse chemical transformations allows for the creation of complex structures that can be tailored for specific biological activities.

Synthetic Pathways

Recent advancements have highlighted efficient synthetic routes to obtain this compound and its derivatives. For example, a scalable synthesis method utilizing readily available starting materials has been reported, facilitating the production of this compound in significant quantities .

| Synthetic Method | Yield | Remarks |

|---|---|---|

| Reaction with DBU | 75% | High efficiency for large-scale synthesis |

| Photochemical methods | 55% | Effective for specific derivatives |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifying substituents on the pyridine ring significantly affects their biological activity.

Mechanism of Action

The mechanism of action of 4-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group and the difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridin-2(1H)-one Derivatives with Substituent Variations

4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one

- Substituents : Bromo (-Br) at position 5, difluoromethyl (-CF₂H) at position 4.

- Key Differences: Bromine’s bulky size and electronegativity may sterically hinder interactions compared to the amino group in the target compound .

N-(4-Fluorophenyl)pyridin-2(1H)-one

Dihydropyrimidin-2(1H)-one Analogues

4-Aryl-3,4-dihydropyrimidin-2(1H)-ones

- Core Structure : Partially saturated six-membered ring with two nitrogens.

- Substituents : Varied aryl groups (e.g., nitro, halo, methoxy) .

- Biological Activity : Nitro- and halo-substituted derivatives exhibit antimicrobial activity (6.25 mg/ml against H37RvM) .

- Key Differences : Saturation reduces aromaticity, altering electronic properties and conformational flexibility compared to pyridin-2(1H)-ones.

4-Hydroxy-6-methylpyridin-2(1H)-one

- Substituents : Hydroxy (-OH) at position 4, methyl (-CH₃) at position 5.

- Role : Intermediate in synthesizing HIV-1 reverse transcriptase inhibitors .

Pyridinone-UC781 Hybrids

- Substituents : Polar groups (e.g., nitro) at position 3 and olefinic groups at position 4 .

- Therapeutic Use : Second-generation inhibitors effective against HIV wild-type and mutant strains.

- Key Differences : Substituent positioning (C-3 vs. C-4) significantly impacts target binding and resistance profiles.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Pyridin-2(1H)-ones

Table 2. Core Structure Comparisons

Research Findings and Implications

- Fluorine’s Role : Difluoromethyl and trifluoroethyl substituents enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .

- Positional Isomerism: Substituent placement (e.g., amino at C-4 vs. bromo at C-5) drastically alters electronic and steric interactions, influencing target selectivity .

Biological Activity

4-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a difluoromethyl group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial and Antiviral Properties

Research indicates that this compound is being investigated for its antimicrobial and antiviral properties. The difluoromethyl group enhances the compound's lipophilicity, potentially improving cell membrane penetration and bioavailability, which are crucial for antimicrobial efficacy .

The mechanism of action involves interactions with specific molecular targets. The amino group can participate in hydrogen bonding with biological macromolecules, influencing their activity. The difluoromethyl group may enhance binding affinity to target sites, thereby modulating enzymatic functions or receptor activities .

Case Studies

-

Antiparasitic Activity

A study focused on optimizing compounds similar to this compound demonstrated that modifications in the structure could lead to improved activity against parasites such as Plasmodium falciparum. The research emphasized the importance of solubility and metabolic stability in enhancing in vivo efficacy . -

Inhibition of Kinases

Another significant area of research involves the use of this compound as an intermediate in synthesizing kinase inhibitors. These inhibitors target pathways involved in cancer progression, suggesting potential applications in oncology .

Synthesis

The synthesis of this compound has been optimized for scalability and efficiency. The process typically involves multiple steps, starting from readily available precursors such as difluoroacetic anhydride. The synthesis pathway is crucial for producing the compound in sufficient quantities for biological testing .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 4-Amino-1-(difluoromethyl)pyridin-2(1H)-one, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step reactions, including halogenation, coupling, and functional group transformations. Key steps may include:

- Halogenation : Introduction of bromine or fluorine at specific positions using reagents like N-bromosuccinimide (NBS) or fluorinating agents (e.g., DAST) .

- Coupling reactions : For example, Buchwald-Hartwig amination or nucleophilic substitution to introduce the amino group .

- Purification : Advanced techniques such as column chromatography (silica gel or reverse-phase) or recrystallization are critical for achieving >98% purity .

- Analytical validation : Purity is confirmed via HPLC, NMR (¹H/¹³C/¹⁹F), and high-resolution mass spectrometry (HRMS) to detect impurities or byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., NH₂ at δ 6.2–6.5 ppm; difluoromethyl CF₂H at δ 4.8–5.2 ppm). ¹⁹F NMR confirms the presence of fluorine atoms (δ -110 to -120 ppm for CF₂H) .

- Mass spectrometry : HRMS provides exact mass (e.g., C₆H₇F₂N₂O⁺ requires m/z 177.0534), while fragmentation patterns verify structural integrity .

- IR spectroscopy : Detects carbonyl (C=O stretch at ~1650 cm⁻¹) and amino (N-H bend at ~1600 cm⁻¹) groups .

Advanced: How does the difluoromethyl group influence the compound’s reactivity and bioactivity?

Answer:

- Chemical reactivity : The electron-withdrawing CF₂H group enhances electrophilic substitution at the pyridine ring, facilitating coupling reactions. It also improves metabolic stability compared to non-fluorinated analogs .

- Bioactivity : The CF₂H group increases lipophilicity (logP ~1.2), enhancing membrane permeability. In antiviral studies, it improves binding to reverse transcriptase by forming hydrophobic interactions with residues like Tyr181 and Lys103 .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (recombinant vs. native). Standardize protocols using validated models (e.g., HIV-1 RT inhibition assays with wild-type and mutant strains) .

- Structural analogs : Compare activity with derivatives (e.g., 5-bromo or 5-chloro analogs) to isolate substituent effects. For example, bromine at position 5 increases FGFR inhibition (IC₅₀ = 0.8 μM) compared to chlorine (IC₅₀ = 2.3 μM) .

- Data normalization : Use positive controls (e.g., AZT for antiviral assays) and statistical tools (e.g., GraphPad Prism) to minimize batch-to-batch variability .

Advanced: How to design experiments to elucidate the mechanism of action against viral targets?

Answer:

- Enzyme kinetics : Perform steady-state inhibition assays with HIV-1 RT to determine Ki values. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Crystallography : Co-crystallize the compound with RT (PDB ID 1RTD) to map binding interactions. Key residues (e.g., Tyr188) may form π-stacking with the pyridinone ring .

- Resistance profiling : Test against mutant strains (e.g., K103N, Y181C) to assess cross-resistance. A >10-fold drop in potency against mutants suggests a narrow binding pocket .

Basic: What are the primary research applications of this compound?

Answer:

- Antiviral research : As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it targets HIV-1 RT with IC₅₀ values in the nanomolar range .

- Cancer research : Modulates kinase activity (e.g., FGFR inhibition at IC₅₀ = 0.8–2.3 μM) via competitive ATP-binding site interactions .

- Chemical biology : Serves as a fluorinated probe for ¹⁹F NMR-based binding studies due to its distinct chemical shift .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility. Yields improve from 40% (THF) to 65% (DMF) .

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) increase Buchwald-Hartwig amination efficiency (yield: 75% vs. 50% without catalyst) .

- Temperature control : Maintain reactions at 60–80°C to avoid side products (e.g., dehalogenation) .

Advanced: What computational methods predict the compound’s ADMET properties?

Answer:

- QSAR models : Use software like Schrödinger or MOE to correlate logP (1.2) and PSA (75 Ų) with bioavailability. Predicted Caco-2 permeability: 8 × 10⁻⁶ cm/s .

- Docking simulations : AutoDock Vina models binding to RT (ΔG = -9.2 kcal/mol) and identifies critical hydrogen bonds with Lys101 .

- Metabolism prediction : CypReact forecasts major metabolites (e.g., hydroxylation at C4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.